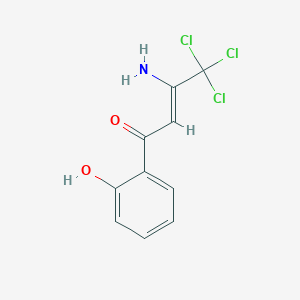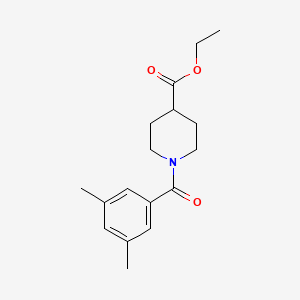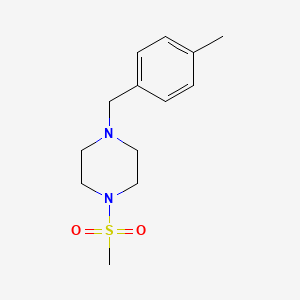
(2Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one is an organic compound characterized by the presence of an amino group, a trichloromethyl group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one typically involves the reaction of 2-hydroxyacetophenone with trichloroacetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups replacing the amino or trichloromethyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its interactions with biological molecules can provide insights into the mechanisms of various biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (2Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one include:
- (E)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one
- 3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)butan-1-one
- 3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-ol
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of both an amino group and a trichloromethyl group. This combination of functional groups imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO2/c11-10(12,13)9(14)5-8(16)6-3-1-2-4-7(6)15/h1-5,15H,14H2/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUKFBTWAHZAM-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=C(C(Cl)(Cl)Cl)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C(/C(Cl)(Cl)Cl)\N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)


![2-(4-iodophenoxy)-N-[(E)-[(2E)-2-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B5736741.png)
![N-[(3-methylphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B5736742.png)
![1-[(3-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5736748.png)
![7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)
![N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B5736772.png)


![3-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5736797.png)
